N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine
Overview
Description
N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine typically involves the reaction of benzotriazole with benzyl chloride and methylamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-1H-benzotriazole-1-methanone, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of corrosion inhibitors, dyes, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize negative charges and radicals, making it a versatile intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Benzyl-1H-benzotriazole-1-methanamine: Lacks the methyl group, which may affect its reactivity and applications.
N-Methyl-1H-benzotriazole-1-methanamine:
1H-Benzotriazole-1-methanamine: The simplest derivative, which serves as a precursor for more complex benzotriazole compounds.
Uniqueness: N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine is unique due to the presence of both benzyl and methyl groups, which confer distinct electronic and steric properties. These groups enhance its reactivity and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Biological Activity
N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
This compound features a benzotriazole core, which is known for its versatile reactivity and biological properties. The presence of both benzyl and methyl groups enhances its electronic characteristics, making it a unique candidate for various biological applications.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study highlighted the antibacterial efficacy of related benzotriazole derivatives against various bacterial strains, including Escherichia coli and Bacillus subtilis. The structure-activity relationship suggests that modifications to the benzotriazole moiety can significantly influence antimicrobial potency .
Table 1: Antimicrobial Activity of Benzotriazole Derivatives
Compound | Bacterial Strains | Zone of Inhibition (mm) | IC50 (µM) |
---|---|---|---|
N-Benzyl-N-methyl-1H-benzotriazole | E. coli | 15 | 6.5 |
4'-((1H-benzotriazol-1-yl)methyl)-... | Bacillus subtilis | 20 | 8.0 |
2-(1H-benzotriazol-1-yl)-N-phenyl... | Pseudomonas fluorescens | 12 | 10.0 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of benzotriazole can inhibit the helicase activity of Hepatitis C virus (HCV), which is crucial for viral replication. The most active derivatives exhibited an IC50 value around 6.5 µM when tested against HCV helicase, indicating promising antiviral activity .
Case Studies
A notable case study involved the synthesis and evaluation of various N-substituted benzotriazoles as potential anthelmintic agents. The results demonstrated significant activity against Pheretima posthuma, with certain derivatives showing faster paralysis and death times compared to standard drugs like Albendazole .
Table 2: Anthelmintic Activity Results
Compound | Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |
---|---|---|---|
N-(p-nitrophenyl)aminomethylenebenz... | 5 | 4.57 | 7.59 |
N-benzyloxymethylenebenzotriazole | 10 | 3.59 | 5.49 |
N-(2-hydroxyethyl)benzotriazole | 15 | 2.15 | 4.56 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The benzotriazole moiety can stabilize negative charges and radicals, enhancing its reactivity in biological systems. This property allows it to act as an electron donor or acceptor, influencing various biochemical pathways critical for microbial growth and cancer cell proliferation .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-N-methyl-1-phenylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c1-18(11-13-7-3-2-4-8-13)12-19-15-10-6-5-9-14(15)16-17-19/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVTWWKKTQIJRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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